N-(3-Bromo-5-chloropyridin-2-yl)formamide synthesis from 3-amino-2-bromo-5-chloropyridine
N-(3-Bromo-5-chloropyridin-2-yl)formamide synthesis from 3-amino-2-bromo-5-chloropyridine
An In-depth Technical Guide to the Synthesis of N-(3-Bromo-5-chloropyridin-2-yl)formamide from 3-Amino-2-bromo-5-chloropyridine
Introduction
N-(3-Bromo-5-chloropyridin-2-yl)formamide is a valuable heterocyclic intermediate, playing a crucial role as a building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a formamide group on a di-halogenated pyridine ring, offers multiple points for further chemical modification. This guide provides a detailed technical overview for the synthesis of this compound, starting from the commercially available 3-amino-2-bromo-5-chloropyridine.[1] The focus is on a robust and widely applicable N-formylation method that utilizes acetic formic anhydride generated in situ.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for procedural choices, and the necessary safety considerations, ensuring a comprehensive and practical understanding of the synthesis.
Reaction Principle and Mechanism
The core transformation is the N-formylation of the primary amino group of 3-amino-2-bromo-5-chloropyridine. While various formylating agents exist, a highly effective and convenient method involves the use of acetic formic anhydride (AFA).[3] AFA is a potent formylating agent but is thermally unstable.[4] Therefore, it is typically generated in situ by reacting formic acid with acetic anhydride at reduced temperatures.[4][5]
The mechanism proceeds in two key stages:
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Formation of Acetic Formic Anhydride (AFA): Formic acid reacts with acetic anhydride in an equilibrium reaction to form the mixed anhydride, AFA. This step is often performed at 0°C to favor the formation of the unstable AFA and prevent its decomposition.[4]
-
Nucleophilic Acyl Substitution: The nitrogen atom of the amino group in 3-amino-2-bromo-5-chloropyridine acts as a nucleophile, attacking the more electrophilic carbonyl carbon of the formyl group in AFA. The acetate ion is an excellent leaving group, facilitating the formation of a tetrahedral intermediate which then collapses to yield the stable N-formyl product and acetic acid as a byproduct.[5]
Physicochemical Data and Stoichiometry
Accurate data on reactants and products is essential for planning and execution.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |
| 3-Amino-2-bromo-5-chloropyridine | C₅H₄BrClN₂ | 207.46 | Yellow to light brown powder | 142-146 |
| N-(3-Bromo-5-chloropyridin-2-yl)formamide | C₆H₄BrClN₂O | 235.47 | Solid | Not specified |
Data sourced from references[6][7][8].
A well-defined stoichiometric plan, coupled with a thorough understanding of reagent hazards, forms the foundation of a safe and successful synthesis.
| Reagent | Molar Ratio | Key Hazards |
| 3-Amino-2-bromo-5-chloropyridine | 1.0 | Skin and eye irritant.[8] |
| Formic Acid (>95%) | 1.5 - 2.0 | Corrosive, causes severe skin burns and eye damage, toxic if inhaled.[9][10][11] |
| Acetic Anhydride | 1.5 - 2.0 | Flammable, harmful if swallowed, causes severe skin burns and eye damage.[12] |
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating checkpoints for reaction monitoring and ensuring product quality.
1. Reagent Preparation and Safety Precautions
-
Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves (e.g., butyl rubber or neoprene), is mandatory.
-
Reagent Handling:
-
3-Amino-2-bromo-5-chloropyridine should be handled as a powder irritant. Avoid inhalation of dust.
-
Formic acid and acetic anhydride are highly corrosive and have pungent odors.[9][12] Dispense these reagents carefully from their containers using appropriate glassware. An emergency eyewash and safety shower must be readily accessible.
-
2. Reaction Setup
-
Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer.
-
Place the flask in an ice-water bath on a magnetic stirrer.
-
In the flask, add 3-amino-2-bromo-5-chloropyridine (e.g., 10.0 g, 48.2 mmol).
-
In the dropping funnel, prepare the formylating mixture by carefully adding acetic anhydride (e.g., 8.6 mL, 91.6 mmol) to formic acid (e.g., 3.4 mL, 91.6 mmol). Caution: This mixing can be exothermic. It is advisable to pre-cool both reagents before mixing or to mix them slowly in a separate beaker cooled in an ice bath before transferring to the dropping funnel. Allow the mixture to cool to 0-5°C.
3. Reaction Execution
-
Begin stirring the suspension of the starting material in the flask.
-
Slowly add the cold acetic formic anhydride mixture from the dropping funnel to the flask over 30-45 minutes. The internal temperature must be maintained between 0°C and 10°C throughout the addition. This temperature control is critical to prevent the decomposition of the AFA and to manage the reaction's exothermicity.[4]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring at room temperature for 2-4 hours.
-
Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC). Prepare a solution of the starting material for comparison. A suitable eluent system might be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The reaction is complete when the starting material spot is no longer visible by TLC.
4. Work-up and Isolation
-
Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing 200 mL of crushed ice and water with vigorous stirring. This step quenches the reaction by hydrolyzing any unreacted acetic formic anhydride and precipitates the solid product.
-
Stir the resulting slurry for 30 minutes to ensure complete precipitation.
-
Isolate the crude product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold water (3 x 50 mL) until the filtrate is neutral to pH paper. This removes water-soluble impurities like formic acid and acetic acid.
-
Dry the crude product in a vacuum oven at 40-50°C to a constant weight.
5. Purification
-
The most common method for purification is recrystallization.
-
Transfer the crude solid to an Erlenmeyer flask. Add a suitable solvent, such as ethanol or an ethanol/water mixture, in small portions while heating until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize the crystallization of the pure product.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.
Experimental Workflow Diagram
Conclusion
The synthesis of N-(3-Bromo-5-chloropyridin-2-yl)formamide from 3-amino-2-bromo-5-chloropyridine via N-formylation with in situ generated acetic formic anhydride is a reliable and efficient method. The causality behind the experimental choices—specifically, the use of a potent mixed anhydride and strict temperature control—is key to achieving high yields and purity. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can confidently produce this important chemical intermediate for application in pharmaceutical and chemical research and development. The self-validating nature of the protocol, with its emphasis on in-process monitoring and final product characterization, ensures the integrity and reproducibility of the synthesis.
References
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- Wikipedia. Acetic formic anhydride.
- Jetir.Org. N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL.
- Organic Syntheses. Acetic Formic Anhydride.
- Oxford Academic. Formylation of Amino Acids with Acetic Formic Anhydride | Bulletin of the Chemical Society of Japan.
- AMERICAN ELEMENTS. 3-Amino-5-Bromo-2-Chloropyridine.
- MedchemExpress.com. 3-Amino-5-bromo-2-chloropyridine | Intermediate.
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- GOV.UK. Formic acid: incident management.
- Fisher Scientific. SAFETY DATA SHEET.
- Tokyo Chemical Industry (India) Pvt. Ltd. 3-Amino-2-bromo-5-chloropyridine | 90902-83-3.
- Chemos GmbH&Co.KG. Safety Data Sheet: formic acid.
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- Sigma-Aldrich. N-(3-Bromo-5-chloropyridin-2-yl)formamide | 1263214-75-0.
- Sigma-Aldrich. N-(3-Bromo-5-chloropyridin-2-yl)formamide | 1263214-75-0.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-Amino-3-bromo-5-chloropyridine.
- Fisher Scientific. Safety Data Sheet.
- NJ.gov. Formic acid - Hazardous Substance Fact Sheet.
- ChemUniverse. N-(3-BROMO-5-CHLOROPYRIDIN-2-YL)FORMAMIDE [P88574].
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- Chem-Impex. 2-Amino-3-bromo-5-chloropyridine.
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